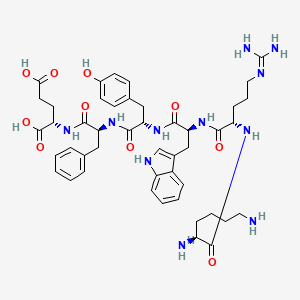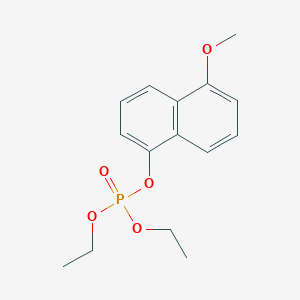
Phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester is a chemical compound with the molecular formula C15H19O5P It is known for its unique structure, which includes a phosphoric acid esterified with a diethyl group and a 5-methoxy-1-naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester typically involves the esterification of phosphoric acid with diethyl groups and the subsequent attachment of the 5-methoxy-1-naphthalenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For instance, the esterification process may involve the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of diethyl phosphite derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized naphthalenyl esters.
Scientific Research Applications
Phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical processes. The naphthalenyl group may interact with cellular membranes and proteins, influencing their function and activity.
Comparison with Similar Compounds
Phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester can be compared with other similar compounds, such as:
Phosphoric acid, diethyl 2-naphthalenyl ester: This compound has a similar structure but with the naphthalenyl group attached at a different position, leading to different reactivity and applications.
Phosphoric acid, diethyl 5-hydroxy-1-naphthalenyl ester:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Properties
CAS No. |
534573-36-9 |
|---|---|
Molecular Formula |
C15H19O5P |
Molecular Weight |
310.28 g/mol |
IUPAC Name |
diethyl (5-methoxynaphthalen-1-yl) phosphate |
InChI |
InChI=1S/C15H19O5P/c1-4-18-21(16,19-5-2)20-15-11-7-8-12-13(15)9-6-10-14(12)17-3/h6-11H,4-5H2,1-3H3 |
InChI Key |
VKBUGZISPYKKQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC=CC2=C1C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


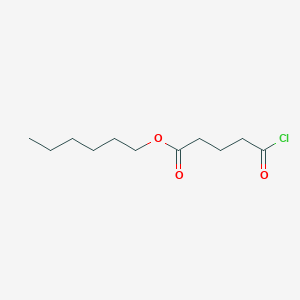
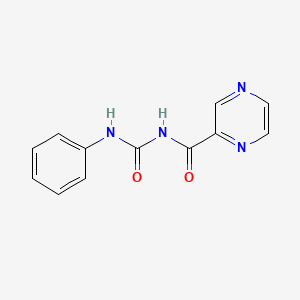
![2-Ethylhexyl [2-(diethylamino)-2-oxoethyl]phenylphosphinate](/img/structure/B14217362.png)
![Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14217363.png)
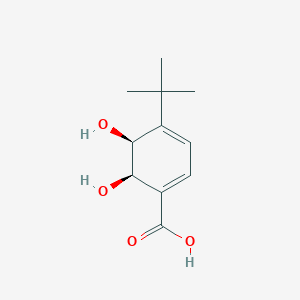
![9H-Carbazole, 3-bromo-9-[(2-chloroethoxy)methyl]-](/img/structure/B14217366.png)
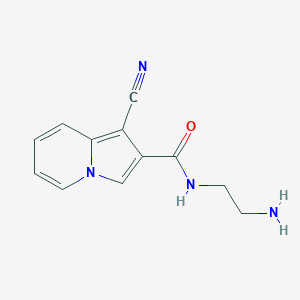
![6-(2,2-Diphenylethyl)-1,2,6,7,8,9-hexahydrofuro[3,2-f]isoquinoline](/img/structure/B14217374.png)

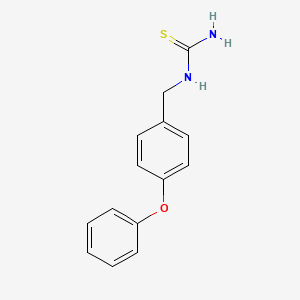
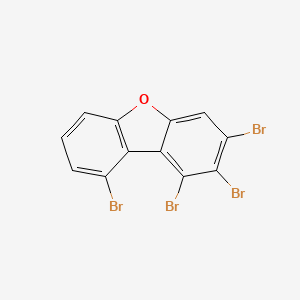
![[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B14217397.png)

